molecular formula C24H28N4O4S2 B2370304 ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1788532-64-8

ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No.: B2370304
CAS No.: 1788532-64-8
M. Wt: 500.63
InChI Key: UUDWGNNFQFEACO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological significance. It includes functional groups such as piperidine and an ethyl group attached to a phenyl amino moiety. The molecular formula can be summarized as follows:

Property Details
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 373.46 g/mol
CAS Number Not available

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. The study reported the following findings:

  • Inhibition of Cell Proliferation : The compound showed promising antiproliferative activity against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating effective bioactivity. For example, one derivative had an IC50 of 3.105 μM against HepG2 cells and 2.15 μM against PC-3 cells .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cancer progression, specifically targeting VEGFR-2 and AKT pathways.
    • VEGFR-2 Inhibition : IC50 values were reported at 0.075 μM.
    • AKT Inhibition : IC50 values were approximately 4.60 μM .
  • Induction of Apoptosis : Treatment with the compound led to increased levels of active caspase-3, a marker for apoptosis, suggesting that it induces programmed cell death in cancer cells.

Case Studies

A detailed examination of various derivatives highlighted their potential therapeutic applications:

  • Study on Substituted Derivatives : Research indicated that substituents on the thiophene ring significantly influenced biological activity. For instance, the introduction of electron-donating groups enhanced cytotoxicity against certain cancer cell lines while reducing it in others .
  • Caspase Activity Assay : In a comparative study using doxorubicin as a reference drug, the tested compound resulted in a five-fold increase in caspase-3 levels compared to untreated controls, reinforcing its role in apoptosis induction .

Properties

IUPAC Name

ethyl 4-[2-[2-(N-ethylanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S2/c1-3-27(17-8-6-5-7-9-17)20(29)16-34-23-25-19-12-15-33-21(19)22(30)28(23)18-10-13-26(14-11-18)24(31)32-4-2/h5-9,12,15,18H,3-4,10-11,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDWGNNFQFEACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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